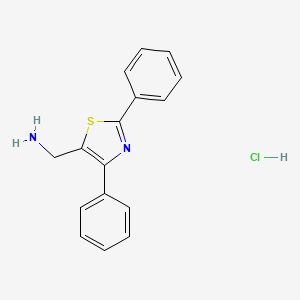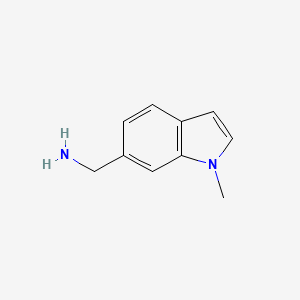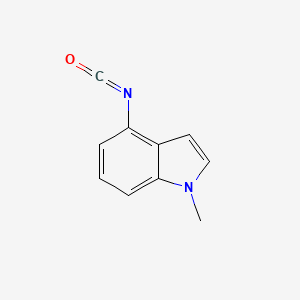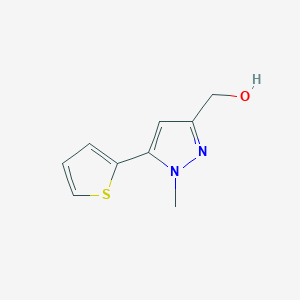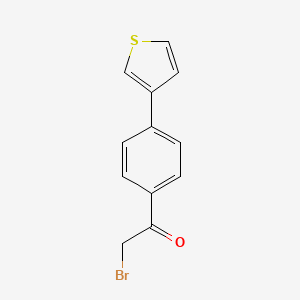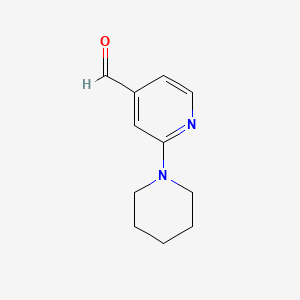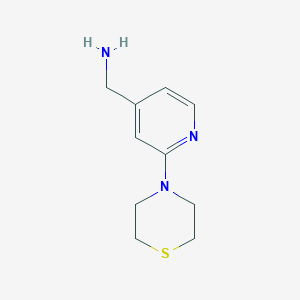![molecular formula C17H30N2O B1288127 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol CAS No. 924868-92-8](/img/structure/B1288127.png)
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, a 2-methylbutyl group at the 4 position, and a hydroxyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can be achieved through a multi-step process involving the following key steps:
-
Formation of the Benzene Ring Substituents: : The initial step involves the introduction of the dimethylamino groups at the 2 and 6 positions of the benzene ring. This can be achieved through a Friedel-Crafts alkylation reaction using dimethylamine and formaldehyde as reagents in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the 2-Methylbutyl Group: : The next step involves the alkylation of the benzene ring at the 4 position with 2-methylbutyl chloride. This reaction can be carried out using a strong base such as sodium hydride to deprotonate the benzene ring, followed by the addition of 2-methylbutyl chloride.
-
Hydroxylation: : The final step involves the introduction of the hydroxyl group at the 1 position of the benzene ring. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: : The compound is explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
-
Industry: : The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target involved.
相似化合物的比较
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can be compared with other similar compounds, such as:
-
2,6-Bis[(dimethylamino)methyl]phenol: : This compound lacks the 2-methylbutyl group, making it less hydrophobic and potentially altering its biological activity.
-
4-(2-Methylbutyl)phenol: : This compound lacks the dimethylamino groups, which may affect its reactivity and interactions with biological targets.
-
2,6-Dimethylphenol: : This compound lacks both the dimethylamino and 2-methylbutyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-7-13(2)8-14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAVSICFFZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209854 |
Source


|
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-92-8 |
Source


|
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)

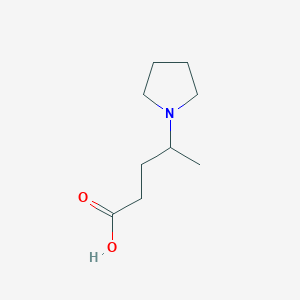
![1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine](/img/structure/B1288058.png)
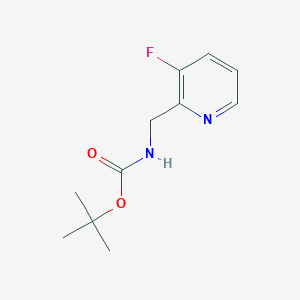
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
